molecular formula C18H26O2Si2 B1310692 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane CAS No. 332343-84-7

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Cat. No.: B1310692
CAS No.: 332343-84-7
M. Wt: 330.6 g/mol
InChI Key: GTVBFJHBCZGREK-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a tetramethyldisilane backbone

Scientific Research Applications

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 2-methoxyphenyl lithium with tetramethyldisilane chloride under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The compound’s silicon backbone allows for unique interactions with biological molecules, potentially influencing pathways related to cell signaling and structural integrity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)ethyne
  • 1,2-Bis(phenoxy)ethane
  • 1,2-Bis(phenylsulfonyl)2-propene

Uniqueness

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its tetramethyldisilane backbone, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where traditional organosilicon compounds may not be suitable .

Properties

IUPAC Name

(2-methoxyphenyl)-[(2-methoxyphenyl)-dimethylsilyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVBFJHBCZGREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461762
Record name 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332343-84-7
Record name 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Reactant of Route 4
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Reactant of Route 5
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Reactant of Route 6
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

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